molecular formula C12H6ClN3O5S3 B2749490 2-Chloro-4-nitrophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-22-9

2-Chloro-4-nitrophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No. B2749490
CAS RN: 338400-22-9
M. Wt: 403.83
InChI Key: MYCSNJMWVKGQOF-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate (CNPTS) is a novel, water-soluble compound that has recently been discovered to have a wide range of scientific research applications. CNPTS is a member of the thiadiazole family and is composed of a nitro group, a thiophene ring, and a sulfonate group. This compound has been used in a variety of scientific research applications, including drug design and development, pharmacology, and biochemistry.

Scientific Research Applications

Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, showcasing the transformation and reactivity of thiadiazole compounds. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce a thioketene intermediate, which reacts with secondary amines to form nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the expected aromatic derivatives (Androsov, 2008). This highlights a novel pathway for synthesizing indolium derivatives, which are important in various chemical syntheses.

Corrosion Inhibition

Thiadiazole derivatives have shown potential as corrosion inhibitors. For example, 2,5-disubstituted 1,3,4-thiadiazoles were investigated for their ability to inhibit mild steel corrosion in hydrochloric acid, revealing that some of these compounds exhibit good inhibition properties (Bentiss et al., 2007). This application is crucial for extending the life of metal structures and reducing maintenance costs in industrial settings.

Chemosensors

The structural motifs of thiadiazole-based compounds have been employed in the development of chemosensors. A phenyl thiadiazole-based Schiff base receptor was designed for the turn-on fluorescent, colorimetric detection of Al3+ ions, showcasing excellent selectivity and sensitivity (Manna et al., 2020). This illustrates the utility of thiadiazole derivatives in environmental monitoring and analytical chemistry.

properties

IUPAC Name

(2-chloro-4-nitrophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O5S3/c13-8-5-7(16(17)18)1-2-10(8)21-24(19,20)12-4-3-11(23-12)9-6-22-15-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCSNJMWVKGQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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